N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide
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Overview
Description
N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide is a chemical compound with the molecular formula C6H7BrN2OS It is characterized by the presence of a bromothiazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide typically involves the reaction of 5-bromothiazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromothiazole ring to a thiazoline ring.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. The bromothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromothiazol-2-yl)acetamide
- N-(5-Bromothiazol-2-yl)imino)methyl)phenol
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H7BrN2OS |
---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-N-methylacetamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-4(10)9(2)6-8-3-5(7)11-6/h3H,1-2H3 |
InChI Key |
YQXNGIIAPUZDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=NC=C(S1)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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